molecular formula C10H7F3OS B1406725 [7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL CAS No. 1171926-67-2

[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL

Cat. No.: B1406725
CAS No.: 1171926-67-2
M. Wt: 232.22 g/mol
InChI Key: YYWYKJYWPWYPKD-UHFFFAOYSA-N
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Description

[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL is a fluorinated benzothiophene derivative. Benzothiophenes are a class of heterocyclic compounds containing a fused benzene and thiophene ring. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL typically involves the trifluoromethylation of benzo[b]thiophene. One common method is the photochemical reaction with bromotrifluoromethane, which yields a mixture of trifluoromethylated benzo[b]thiophenes . The specific conditions for this reaction include the use of a photochemical reactor and bromotrifluoromethane as the trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale photochemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can result in anti-inflammatory and immunoregulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[7-(trifluoromethyl)-1-benzothiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3OS/c11-10(12,13)8-3-1-2-6-4-7(5-14)15-9(6)8/h1-4,14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWYKJYWPWYPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL
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[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL
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[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL
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[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL
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[7-(TRIFLUOROMETHYL)-1-BENZOTHIOPHEN-2-YL]METHANOL
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